2,3-Dichloro-6-fluoro-7-methyl-quinoxaline
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Overview
Description
2,3-Dichloro-6-fluoro-7-methyl-quinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes two chlorine atoms, one fluorine atom, and a methyl group attached to the quinoxaline core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2,3-dichloroaniline with 6-fluoro-7-methyl-1,2-dicarbonyl compounds under acidic conditions. The reaction is often catalyzed by Brønsted acids such as hydrochloric acid or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide, has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form quinoxaline derivatives with different oxidation states.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dichloro-6-fluoro-7-methyl-quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3-Dichloro-6,7-difluoroquinoxaline
- 2,3-Dichloro-7-methylquinoxaline
- 6-Fluoro-7-methylquinoxaline
Comparison: Compared to its analogs, 2,3-Dichloro-6-fluoro-7-methyl-quinoxaline exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents enhance its reactivity and stability, making it more versatile in various chemical reactions. Additionally, the compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C9H5Cl2FN2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
2,3-dichloro-6-fluoro-7-methylquinoxaline |
InChI |
InChI=1S/C9H5Cl2FN2/c1-4-2-6-7(3-5(4)12)14-9(11)8(10)13-6/h2-3H,1H3 |
InChI Key |
OJKMROWWASUCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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